molecular formula C17H16ClN3O2 B12023311 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide CAS No. 765303-45-5

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B12023311
CAS No.: 765303-45-5
M. Wt: 329.8 g/mol
InChI Key: ASPJNDJYYQSCBM-YBFXNURJSA-N
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Description

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chlorobenzylidene group, a hydrazino group, and an oxoacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-hydrazino-N-(4-ethylphenyl)-2-oxoacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding azo compounds.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds and other functionalized derivatives.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The hydrazone linkage is known to exhibit various pharmacological activities, making it a scaffold for designing new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
  • 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
  • 2-(2-(2-Fluorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is unique due to the presence of the chlorine atom in the benzylidene group

Properties

CAS No.

765303-45-5

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C17H16ClN3O2/c1-2-12-7-9-14(10-8-12)20-16(22)17(23)21-19-11-13-5-3-4-6-15(13)18/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

ASPJNDJYYQSCBM-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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